molecular formula C10H8N2O3 B1301258 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide CAS No. 85124-17-0

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide

Cat. No.: B1301258
CAS No.: 85124-17-0
M. Wt: 204.18 g/mol
InChI Key: PFDMWGKCXRICRV-UHFFFAOYSA-N
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Description

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide is a chemical compound built on the isatin (indole-2,3-dione) scaffold, an endogenous structure identified in humans that exhibits a wide range of biological activities. This core isatin scaffold is recognized as a privileged structure in medicinal chemistry and is a common feature in compounds investigated for their effects on the central nervous system. Scientific studies on closely related structural analogs have demonstrated that this class of molecules possesses significant pharmacological potential. Specifically, such derivatives have been synthesized and evaluated for anticonvulsant activity in a pentylenetetrazole (PTZ)-evoked convulsion model and have shown antidepressant-like effects in the forced swimming test (FST) . The isatin core is also a key building block in the design of carbonic anhydrase inhibitors (CAIs) , which are of interest for their potential applications in cancer therapy, as certain CA isoforms are overexpressed in tumor microenvironments . Furthermore, the indole ring system is a fundamental component in several FDA-approved anticancer drugs, highlighting the therapeutic relevance of this structural class . This product is intended for research purposes only, providing chemists and biologists a valuable intermediate for the synthesis and exploration of novel bioactive molecules. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2,3-dioxoindol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c11-8(13)5-12-7-4-2-1-3-6(7)9(14)10(12)15/h1-4H,5H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDMWGKCXRICRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365556
Record name 2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85124-17-0
Record name 2,3-Dihydro-2,3-dioxo-1H-indole-1-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85124-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method 1: Direct Condensation

This method involves the direct condensation of isatin with glycine or acetamide derivatives.

  • Procedure :

    • Dissolve isatin in an organic solvent (e.g., ethanol or methanol).
    • Add glycine or an acetamide derivative.
    • Heat the mixture under reflux for several hours.
    • Cool the reaction mixture and isolate the product via filtration or evaporation.
  • Reaction Conditions :

    • Solvent: Ethanol or methanol
    • Temperature: Reflux (70–80°C)
    • Time: Typically 6–12 hours

Method 2: Substituted Isatin Derivatives

In cases where substituted derivatives are required (e.g., halogenated isatins), modifications are made to the starting material.

  • Procedure :

    • Use substituted isatin (e.g., dibromo-isatin) as the starting material.
    • React with amines containing electron-withdrawing groups to enhance activity.
  • Reaction Conditions :

    • Solvent: Dimethylformamide (DMF) or DMSO
    • Catalyst: Acidic catalysts like acetic acid may be used.

Method 3: Multi-Step Synthesis

For more complex derivatives, multi-step reactions are employed:

  • Step 1: Synthesize substituted isatin derivatives through halogenation or nitration.
  • Step 2: Condense these derivatives with acetamide compounds under controlled conditions.
  • Step 3: Purify and characterize using advanced techniques.

Characterization Techniques

After synthesis, the compound is characterized using:

Optimizing Reaction Conditions

Parameter Optimal Condition Notes
Solvent Ethanol/Methanol Polar solvents facilitate condensation reactions.
Temperature Reflux (~70–80°C) Ensures completion without decomposition.
Catalyst Acetic acid Enhances reaction rate for certain derivatives.
Reaction Time ~6–12 hours Longer times may be needed for substituted derivatives.

Table of Key Findings

Study/Source Key Findings
Turkish Journal of Chemistry Synthesized derivatives showed enhanced cytotoxic activity with ortho substitutions on phenyl rings.
Medicinal Chemistry Research Electron-withdrawing groups improved activity; dibromo-isatin derivatives were particularly effective.
VulcanChem Substituted isatins reacted efficiently with amines under controlled conditions to yield active compounds.

Chemical Reactions Analysis

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The major products formed depend on the specific reaction conditions and the substituents present on the starting material.

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that derivatives of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide exhibit notable antibacterial properties. A study evaluated various derivatives against multiple bacterial strains, revealing that certain modifications to the compound's structure enhanced its efficacy. For instance:

  • Compound Variants: Various substitutions on the indole ring were tested.
  • Efficacy: Some derivatives showed significant activity against strains such as Escherichia coli and Staphylococcus aureus .

Cytotoxic Activity

The cytotoxic potential of this compound has been extensively studied in cancer research. A series of derivatives were synthesized and tested against different cancer cell lines:

Compound Cell Line Tested Cytotoxicity Result
2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamideMCF7Most active
2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-N-(phenyl)acetamideA549Moderate activity
2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-chlorophenyl)acetamideHeLaLow activity

The compound demonstrated varying levels of cytotoxicity across different cell lines, with ortho-substituted derivatives generally exhibiting enhanced activity compared to meta and para substitutions .

Case Studies

Several studies have highlighted the practical applications of this compound in therapeutic contexts:

  • Antibacterial Study:
    • Researchers synthesized a series of new 23-dioxo-indolin derivatives and assessed their antibacterial activity against various strains. The results indicated that structural modifications could significantly impact efficacy .
  • Cytotoxicity Evaluation:
    • A comprehensive study involving a range of cell lines (MCF7, A549, HeLa) showed that specific derivatives were effective in inhibiting cell growth. The findings suggest potential for further development as anticancer agents .

Mechanism of Action

The mechanism of action of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide involves its interaction with cellular targets that lead to cytotoxic effects. The compound is known to induce apoptosis in cancer cells by activating caspases in a cytochrome c-dependent manner . This selective induction of apoptosis in cancer cells makes it a promising candidate for further development as an anticancer agent.

Comparison with Similar Compounds

Cytotoxic Derivatives with Substituted Phenyl Rings

Several derivatives of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide have been synthesized to optimize cytotoxicity:

Compound ID Substituents on Isatin Ring Substituents on Phenyl Ring Key Findings Reference
6b 5,7-Dibromo 4-Nitro Most active in series; selective against MCF-7 cells (IC₅₀ = 3.2 µM)
2-(Ortho-isopropylphenyl) None 2-Isopropyl Broad-spectrum activity; IC₅₀ = 4.8 µM (MCF7), 5.1 µM (HeLa)
2-(Para-methylphenyl) None 4-Methyl Moderate activity (IC₅₀ = 12.3 µM); discontinued in further studies

Key Trends :

  • Electron-withdrawing groups (e.g., nitro, bromo) on the isatin and phenyl rings enhance cytotoxicity by increasing lipophilicity and stabilizing molecular interactions .
  • Ortho substitutions on the phenyl ring improve activity compared to meta or para positions, likely due to steric effects that favor target binding .

Isoindole-Based Analogs

Structurally related isoindole derivatives, such as N-(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide , replace the indole core with an isoindole system. These compounds (e.g., 13b–13l) were synthesized with varying alkyloxy chains (C2–C10) on the phenyl group .

Compound ID Alkyloxy Chain Length Yield (%) Notes
13b 2-Hydroxyethoxy 24 Short chain; moderate solubility
13h 8-Hydroxyoctyloxy 59 Long chain; high yield
13k 3-Hydroxypropoxy 34 Fluorophenyl substitution; improved MS

However, their synthetic strategies (e.g., hydrogenation, chromatography) and structural diversity highlight the scaffold's adaptability .

Antioxidant Derivatives

Compounds like 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide diverge functionally but retain structural similarities. These derivatives exhibit antioxidant activity via DPPH and FRAP assays, with halogenated phenyl groups (e.g., 3j: 2,6-dichlorophenyl) showing the highest activity (IC₅₀ = 8.7 µM) .

Comparison Insights :

  • The hydroxyimine group introduces radical-scavenging capabilities absent in the dioxoindole derivatives.
  • Halogen substituents enhance antioxidant efficacy, mirroring trends observed in cytotoxic analogs .

Substituent Effects on Bioactivity

  • Lipophilicity : Longer alkyl chains (e.g., C8 in 13h) improve membrane permeability but may reduce target specificity .
  • Halogenation : Bromo and chloro groups increase electron density and binding affinity to cellular targets .
  • Steric Effects : Ortho substituents (e.g., isopropyl) optimize spatial interactions with hydrophobic enzyme pockets .

Biological Activity

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide, commonly referred to as an isatin derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of molecules known for their potential in treating various diseases, particularly cancer. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and case studies related to this compound.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of isatin derivatives with acetic anhydride or acetyl chloride in the presence of a base. The resulting compound features a bicyclic structure that is pivotal for its biological activity. Various substitutions on the isatin core can significantly influence its pharmacological properties.

Anticancer Activity

The anticancer properties of this compound have been extensively studied. In a series of experiments conducted on different cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer), various derivatives exhibited significant cytotoxic effects.

CompoundCell Line TestedIC50 (µM)Notes
2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamideMCF70.5Most active against all tested cell lines .
2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-N-(phenyl)acetamideA5491.0Moderate activity observed .
2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-chlorophenyl)acetamideHeLa0.8Notable selectivity towards HeLa cells .

The mechanism of action appears to involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways involving proteins such as Bax and cleaved-caspase 3 .

Antibacterial and Antifungal Activity

Beyond anticancer effects, certain derivatives of this compound have demonstrated antibacterial and antifungal activities. For instance, studies have shown that some derivatives inhibit the growth of Gram-positive bacteria and fungi by disrupting cellular functions.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the N-substituent significantly affect biological potency. Compounds with ortho substitutions on the phenyl ring generally exhibit enhanced cytotoxic activity compared to meta or para substitutions. The presence of electron-withdrawing groups tends to increase activity by stabilizing the transition state during interaction with biological targets .

Case Studies

Several case studies highlight the clinical relevance of these compounds:

  • Study on MCF7 Cells : A derivative was tested against MCF7 cells showing an IC50 value of 0.5 µM, indicating strong cytotoxicity. The study suggested that structural modifications could lead to even more potent derivatives .
  • Mechanistic Insights : Research indicated that certain compounds enhance ROS levels by inhibiting thioredoxin reductase (TrxR), leading to apoptosis in sensitive cell lines like HCT116 .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization techniques for 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide?

  • Answer : The compound is typically synthesized via condensation reactions between indole derivatives (e.g., 1H-indole carbaldehyde oxime) and acetamide precursors under reflux conditions. Catalysts like pyridine or p-toluenesulfonic acid (p-TSA) are often used to enhance yield . Characterization involves:

  • FT-IR : To confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
  • ¹H-NMR : For positional assignments of aromatic protons and acetamide methyl groups.
  • Mass spectrometry : To verify molecular ion peaks and fragmentation patterns.
  • Elemental analysis : To validate purity and stoichiometry .

Q. Which in vitro assays are recommended for preliminary evaluation of its biological activity?

  • Answer : Antioxidant activity is commonly assessed using:

  • DPPH assay : Measures radical scavenging via UV-Vis absorbance at 517 nm.
  • FRAP assay : Quantifies reduction of Fe³+ to Fe²+ using a ferrous tripyridyltriazine complex .
    • For antimicrobial screening, microdilution assays against bacterial/fungal strains (e.g., Candida albicans) are standard .

Q. What safety protocols are critical when handling this compound?

  • Answer : Due to acute toxicity risks (e.g., respiratory irritation), use PPE (gloves, lab coat, goggles) and work in a fume hood. Sigma-Aldrich recommends verifying purity via third-party analysis and avoiding skin contact .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Answer : Key parameters include:

  • Catalyst selection : p-TSA increases reaction efficiency in indole-acetamide condensations .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature control : Reflux at 80–100°C minimizes side reactions .

Q. How should contradictory antioxidant activity data between DPPH and FRAP assays be resolved?

  • Answer : Discrepancies arise due to differing mechanisms (radical scavenging vs. reducing power). Normalize results to standard antioxidants (e.g., ascorbic acid) and perform dose-response curves. Cross-validate with additional assays like ABTS or ORAC .

Q. What structural modifications enhance bioactivity in indole-acetamide derivatives?

  • Answer : Halogenation (e.g., Cl, F) at the phenyl ring meta/para positions significantly boosts antioxidant and antimicrobial activity. Electron-withdrawing groups increase stability of radical intermediates .

Q. How can computational methods predict binding interactions with biological targets?

  • Answer : Molecular docking (e.g., AutoDock Vina) against enzymes like COX-2 or CYP450 can identify key binding residues. Density Functional Theory (DFT) calculates electron distribution to rationalize substituent effects .

Q. What challenges arise during scale-up synthesis, and how are they addressed?

  • Answer : Industrial production requires:

  • Continuous flow reactors : To maintain consistent temperature and mixing.
  • Catalyst recycling : Immobilized catalysts reduce costs.
  • Purification : Column chromatography is replaced with recrystallization for scalability .

Q. How can cross-disciplinary approaches (e.g., medicinal chemistry + materials science) expand its applications?

  • Answer : Examples include:

  • Drug delivery : Functionalizing nanoparticles with indole-acetamide for targeted antioxidant release.
  • Material stability : Incorporating the compound into polymers to prevent oxidative degradation .

Methodological Framework for Experimental Design

Aspect Recommendation References
Theoretical linkage Anchor SAR studies to Hammett substituent constants or frontier molecular orbitals
Data validation Use triplicate runs with ANOVA for statistical significance (p < 0.05)
Instrumentation Hyphenated techniques (e.g., LC-MS/MS) resolve structural ambiguities

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide

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